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Compound of Interest

Compound Name: hENT4-IN-1

Cat. No.: B611265

This guide provides a detailed comparison of the inhibitory activity of a potent and selective
human equilibrative nucleoside transporter 4 (hENT4) inhibitor, referred to herein as
Compound 30, against other human equilibrative nucleoside transporters (hENTS). The data
and methodologies presented are derived from a key study by Wang et al. (2013), which
identified this compound as a significant advancement in the development of selective hENT4
inhibitors.[1][2]

Data Presentation: Inhibitory Activity of Compound
30

The following table summarizes the quantitative data on the inhibitory potency of Compound 30
against hENT1, hENTZ2, and hENT4. The data is presented as IC50 values, which represent
the concentration of the inhibitor required to reduce the transporter activity by 50%.
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Selectivity of

Compound 30 Dipyridamole
Transporter Compound 30 Compound 30
IC50 (nM) IC50 (nM)
vs. hENT1 vs. hENT2
hENT4 74.4 2,800 - -
Not explicitly
hENT1 ~5,952 stated for ~80-fold Not Applicable
comparison
Not explicitly
hENT2 ~1,488 stated for Not Applicable ~20-fold
comparison

Data extracted from Wang et al. (2013). IC50 values for hENT1 and hENT2 for Compound 30
were calculated based on the stated selectivities relative to its hENT4 IC50. Dipyridamole is a
known, less potent ENT inhibitor.[1][2]

Experimental Protocols

The following section details the methodologies employed in the study by Wang et al. (2013) to
determine the inhibitory activity and cross-reactivity of Compound 30.

Cell Lines and Transporter Expression:

o Anovel hENT4-expressing PK15 cell line (PK15NTD) was established for these studies.[1]
[2]

o Previously established PK15 cell systems stably expressing hENT1 and hENT2 were also
utilized for cross-reactivity profiling.[1]

o PKI15NTD cells are deficient in nucleoside transport, providing a clean background for
studying the activity of the expressed transporters.[2]

[BH]Adenosine Uptake Assay:

o Cell Culture: PK15 cells expressing hENT1, hENT2, or hLENT4 were cultured to confluence in
appropriate cell culture plates.
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Inhibition: Cells were pre-incubated with varying concentrations of Compound 30 or other
test compounds.

Transport Initiation: The transport assay was initiated by adding a solution containing
[3H]adenosine. For hENT4, the assay was conducted at an acidic pH (optimal at pH 6.0), as
hENT4-mediated adenosine transport is pH-dependent.[1]

Transport Termination: After a defined incubation period, the uptake of [3H]adenosine was
terminated by rapidly washing the cells with ice-cold buffer to remove extracellular radiolabel.

Quantification: The amount of intracellular [3H]adenosine was quantified by lysing the cells
and measuring the radioactivity using liquid scintillation counting.

Data Analysis: IC50 values were determined by plotting the percentage of inhibition of
[3H]adenosine uptake against the logarithm of the inhibitor concentration and fitting the data
to a sigmoidal dose-response curve.

Visualizations

Experimental Workflow for hRENT4 Inhibitor Screening
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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